Bappo

Polymerization Kinetics Dental Adhesives UV Curing

Problem: Incomplete through-cure in pigmented coatings and thick (2-4 mm) photopolymer layers causes adhesion failure and low flexural strength. Solution: Bappo (BAPO), a Type I bisacylphosphine oxide photoinitiator, undergoes direct α-cleavage without co-initiator. • Broad UVA absorption (λmax ~370 nm, tail to 440 nm) enables deep curing in TiO₂-loaded white coatings and dark inks. • At 0.1 wt%, peak polymerization rate achieved within 2.5 s at 3-mm depth under UV-LED. • Delivers flexural strength of 108 MPa and modulus of 3.1 GPa in optimized 3D-printing resins. • Generates two radicals per molecule; photobleaching minimizes yellowing.

Molecular Formula C30H25N2O3P
Molecular Weight 492.5 g/mol
CAS No. 121566-10-7
Cat. No. B173995
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBappo
CAS121566-10-7
Molecular FormulaC30H25N2O3P
Molecular Weight492.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)P(=O)(C2=CC=C(C=C2)OC3=CC=C(C=C3)N)C4=CC=C(C=C4)OC5=CC=C(C=C5)N
InChIInChI=1S/C30H25N2O3P/c31-22-6-10-24(11-7-22)34-26-14-18-29(19-15-26)36(33,28-4-2-1-3-5-28)30-20-16-27(17-21-30)35-25-12-8-23(32)9-13-25/h1-21H,31-32H2
InChIKeyVCVYPLHSYOPLFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 20 g / 100 g / 500 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





BAPO Photoinitiator Overview


Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide, commonly designated as BAPO (also known as Irgacure 819), is a Type I (Norrish Type I) bisacylphosphine oxide (BAPO) radical photoinitiator. Its molecular formula is C26H27O3P with a molecular weight of 418.47 g/mol [1]. As a Type I photoinitiator, BAPO undergoes direct α-cleavage upon UV exposure, generating free radicals without the requirement of a co-initiator [1]. BAPO exhibits strong absorption in the UVA region (320–400 nm) with a maximum absorption peak at approximately 370 nm and a tail extending to 440 nm, making it highly compatible with UV-LED light sources (365 nm, 385 nm, 395 nm, 405 nm) [1].

BAPO Photoinitiator Differentiation


Photoinitiators within the same class, such as bisacylphosphine oxides (BAPO) and monoacylphosphine oxides (TPO), cannot be assumed to be functionally equivalent. Despite sharing a phosphine oxide core, their distinct molecular structures lead to substantial differences in light absorption, radical generation efficiency, and photobleaching behavior, which in turn dictate their performance in specific applications. For instance, BAPO has a broader and more red-shifted absorption spectrum compared to TPO, enabling superior curing in heavily pigmented or thick-layer systems [1]. Conversely, TPO may offer better color stability in certain aqueous environments [2]. Direct substitution without considering these quantitative performance differentials can result in compromised mechanical properties, incomplete curing, or unacceptable aesthetic outcomes. The following evidence provides quantifiable, comparative data to guide selection and procurement.

BAPO Performance Evidence


Reactivity and Conversion vs. TPO

BAPO exhibits significantly higher reactivity and achieves a greater degree of conversion compared to the closest structural analog, diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO), under identical light-curing conditions [1]. This direct comparison highlights BAPO's efficiency in free radical generation and subsequent polymerization.

Polymerization Kinetics Dental Adhesives UV Curing

BAPO/DPIHFP Flexural Strength

Formulations incorporating BAPO, particularly when combined with the co-initiator diphenyliodonium hexafluorophosphate (DPIHFP), yield significantly higher flexural strength compared to conventional systems based on camphorquinone (CQ) and amine co-initiators [1].

Dental Materials Mechanical Properties Flexural Strength

Rapid Deep-Cure in Thick Sections

BAPO's photobleaching characteristic enables a photoinitiation wavefront that facilitates rapid curing at depth, a capability demonstrated to be highly efficient even at low concentrations. This is a key differentiator for applications requiring through-cure in thick layers [1].

Large-Format Additive Manufacturing Thick-Section Curing LED Curing

Photobleaching and Low-Yellowing

A defining characteristic of the BAPO class is its photobleaching behavior. During photolysis, the chromophoric groups of BAPO are rapidly destroyed, causing the photoinitiator to lose its intrinsic yellow color. This property distinguishes it from many non-bleaching photoinitiators that can leave a permanent yellow tint in the cured polymer [1].

Photobleaching Color Stability Clear Coatings

BAPO Application Scenarios


Dental Adhesives and Restorative Composites

Procure BAPO for dental adhesive and composite formulations where achieving high flexural strength and a high degree of conversion are primary objectives. Evidence shows that BAPO-based systems, particularly when combined with DPIHFP, provide significantly superior flexural strength compared to traditional CQ/amine systems [1]. Additionally, BAPO demonstrates higher reactivity and a greater degree of conversion than the closely related TPO, ensuring a more complete and robust polymer network [2].

Large-Format Additive Manufacturing (LFAM)

Select BAPO for photopolymer resins intended for large-format additive manufacturing processes involving layer thicknesses of 2–4 mm. Quantitative studies confirm that very low concentrations of BAPO (0.1 wt%) can achieve a peak polymerization rate within 2.5 seconds at a 3-mm depth, enabling rapid and thorough through-cure under UV-LED irradiation [1]. This efficiency is critical for maintaining high throughput and ensuring layer-to-layer adhesion and final part strength (e.g., achieving flexural strength of 108 MPa and modulus of 3.1 GPa under optimized conditions) [1].

Pigmented UV-Curable Coatings and Inks

BAPO is the preferred photoinitiator for curing opaque, heavily pigmented systems, including white coatings with high TiO₂ loading and deep-color inks. Its absorption spectrum extends to 440 nm, a region where common pigments like TiO₂ scatter less light, allowing for superior through-cure and preventing adhesion failures associated with incomplete bottom-layer curing [1]. The inherent photobleaching effect also ensures that the cured product does not suffer from undesirable yellowing, a common issue with other initiators [1].

3D Printing Resins for LED Systems

Utilize BAPO in 3D printing resins designed for modern DLP (Digital Light Processing) or LCD printers equipped with 385 nm or 405 nm UV-LED light sources. Its strong absorption at these wavelengths ensures efficient initiation and rapid layer solidification [1]. BAPO's ability to generate two radicals per molecule and its photobleaching characteristics contribute to high printing resolution and minimal color interference in the final printed object [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bappo

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.